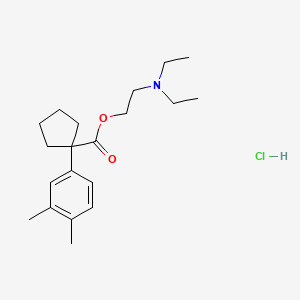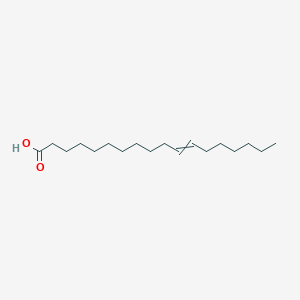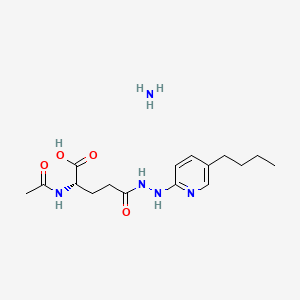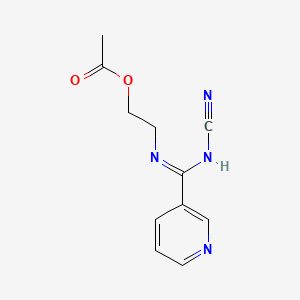
2,3-Hexanediol
概要
説明
2,3-Hexanediol is an organic compound with the molecular formula C₆H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Hexanediol can be synthesized through several methods. One common method involves the reduction of 2,3-hexanedione using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) as reducing agents. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another method involves the catalytic hydrogenation of 2,3-hexanedione using a palladium or platinum catalyst. This reaction is carried out under high pressure and temperature to achieve the desired reduction.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of 2,3-hexanedione using a nickel catalyst. This process is conducted in large reactors under high pressure and temperature to ensure efficient conversion and high yield of the desired product.
化学反応の分析
Types of Reactions
2,3-Hexanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-hexanedione using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: It can be reduced to form hexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) to form 2,3-dichlorohexane.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 2,3-Hexanedione
Reduction: Hexane
Substitution: 2,3-Dichlorohexane
科学的研究の応用
2,3-Hexanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a solvent and stabilizer in biochemical assays and enzyme reactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in topical formulations due to its moisturizing properties.
Industry: It is used in the production of polymers, resins, and plasticizers. It also finds applications in the formulation of personal care products such as lotions and creams.
作用機序
The mechanism of action of 2,3-Hexanediol depends on its specific application. In biochemical assays, it acts as a stabilizer by forming hydrogen bonds with proteins and enzymes, thereby maintaining their structure and activity. In drug delivery systems, it enhances the solubility and bioavailability of active pharmaceutical ingredients by acting as a co-solvent.
類似化合物との比較
2,3-Hexanediol can be compared with other diols such as 1,2-hexanediol and 1,6-hexanediol. While all these compounds contain two hydroxyl groups, their positions on the carbon chain differ, leading to variations in their chemical properties and applications.
1,2-Hexanediol: This compound has hydroxyl groups on the first and second carbon atoms. It is commonly used as a preservative in cosmetics and personal care products.
1,6-Hexanediol: This compound has hydroxyl groups on the first and sixth carbon atoms. It is widely used in the production of polyurethanes and polyester resins.
The unique positioning of the hydroxyl groups in this compound makes it particularly suitable for specific applications in organic synthesis and industrial processes.
特性
IUPAC Name |
hexane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIYAEYRVFUFAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334204 | |
| Record name | 2,3-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-30-1 | |
| Record name | 2,3-Hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[4-(3-aminopropylamino)butylamino]propanoic acid](/img/structure/B1196457.png)







